molecular formula C12H13N5S B1241112 2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide

2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide

Cat. No.: B1241112
M. Wt: 259.33 g/mol
InChI Key: IOQKMWJDBWFNJL-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-methyl-1-phenyl-4-pyrazolyl)methylideneamino]thiourea is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Heterocyclic Ring Synthesis

2-[(3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methylene]-1-Hydrazinecarbothioamide has been used in synthesizing various heterocyclic rings. These include 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide and other complex structures. The reaction processes and product structures were characterized using spectral techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), along with elemental analyses and single-crystal X-ray diffraction analysis (Aly et al., 2018).

Synthesis of Novel Antimicrobial Agents

The compound has been utilized in the synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, demonstrating significant antimicrobial activities against tested microorganisms. These derivatives were synthesized using simple procedures, and their structures were established through various chemical analyses (Abdel-Wahab et al., 2017).

Solution Equilibrium and Cytotoxicity Studies

This compound has also been part of studies involving solution equilibrium, structural, and cytotoxicity studies on copper complexes. The stability of these complexes in aqueous solution was characterized, and the cytotoxicity against human colonic adenocarcinoma cell lines was evaluated, showing increased cytotoxicity upon complexation with copper (Dömötör et al., 2020).

Apoptosis Inducing Ability in Cancer Treatment

In cancer research, derivatives of this compound have been synthesized for their apoptosis-inducing ability. Biological assays were conducted on granulosa cells of ovarian antral follicles, indicating the potential of these compounds in inducing apoptosis, which is a significant pathway in cancer treatment (Kumar et al., 2017).

Crystallographic and NMR Studies

The compound has also been the subject of crystallographic and NMR studies to understand its structure better. These studies provide valuable insights into the molecular and electronic structure of the compound, which is essential for its application in various fields of chemistry and biochemistry (Kumar et al., 1995).

Synthesis of Anticancer Agents

Moreover, this compound has been used in the synthesis and characterization of novel thiadiazoles and thiazoles, incorporating pyrazole moiety as anticancer agents. These studies not only elucidate the structure of these new compounds but also explore their potential in cancer therapy (Gomha et al., 2014).

Properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

[(E)-(3-methyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea

InChI

InChI=1S/C12H13N5S/c1-9-10(7-14-15-12(13)18)8-17(16-9)11-5-3-2-4-6-11/h2-8H,1H3,(H3,13,15,18)/b14-7+

InChI Key

IOQKMWJDBWFNJL-VGOFMYFVSA-N

Isomeric SMILES

CC1=NN(C=C1/C=N/NC(=S)N)C2=CC=CC=C2

SMILES

CC1=NN(C=C1C=NNC(=S)N)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C=C1C=NNC(=S)N)C2=CC=CC=C2

solubility

12.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide
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2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide
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2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide
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2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide
Reactant of Route 5
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2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide
Reactant of Route 6
2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide

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